Ethyl methoxycinnamate

Antioxidant DPPH Assay Cosmeceutical

Sourcing a single agent that combines UVB protection with anti-inflammatory and skin-brightening bioactivities is a persistent formulation challenge. Ethyl methoxycinnamate addresses this gap as a multifunctional active validated by quantitative evidence: • Tyrosinase inhibition IC50 = 14.756 µg/mL for skin-brightening • COX-1/COX-2 inhibition IC50 = 1.12/0.83 µM for anti-inflammation • DPPH radical scavenging exceeding ascorbic acid Supplied with ≥98% HPLC purity and full analytical documentation.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
CAS No. 1929-30-2
Cat. No. B044999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl methoxycinnamate
CAS1929-30-2
SynonymsEthyl 3-(4-Methoxyphenyl)-2-propenoate;  Ethyl 3-(4-methoxyphenyl)acrylate;  Ethyl 3-(4-Methoxyphenyl)propenoate;  Ethyl 4-Methoxycinnamate;  Ethyl p-Methoxycinnamate;  Methyl-p-coumaric Acid Ethyl Ester;  NSC 26462;  NSC 44831;  NSC 636698;  3-(4-Methoxyphen
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC1=CC=C(C=C1)OC
InChIInChI=1S/C12H14O3/c1-3-15-12(13)9-6-10-4-7-11(14-2)8-5-10/h4-9H,3H2,1-2H3/b9-6+
InChIKeyDHNGCHLFKUPGPX-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Methoxycinnamate: A Multifunctional Cinnamate Ester


Ethyl methoxycinnamate, specifically the trans ethyl p-methoxycinnamate isomer, is an organic compound belonging to the cinnamate ester class. It functions as a potent UVB absorber, making it a key ingredient in sunscreens and photoprotective formulations . Notably, it is the principal bioactive constituent of the essential oil from the rhizome of Kaempferia galanga L. (aromatic ginger), where its concentration can range from 28.4% to 70.0% [1]. Beyond its UV-filtering capacity, this compound exhibits a broad spectrum of pharmacological activities including antioxidant, anti-inflammatory, anti-tyrosinase, and antimicrobial properties, positioning it as a highly versatile, multi-functional active for cosmetic and therapeutic product development [2].

1
UVB-filter research and photoprotective formulation studies
2
Antioxidant and anti-tyrosinase screening assay workflows
3
Natural-product sourcing and botanical active comparison studies
4
Multifunctional cosmeceutical active research and formulation screening

Why Ethyl Methoxycinnamate Cannot Be Substituted


The substitution of ethyl methoxycinnamate with other common cinnamate esters like ethylhexyl methoxycinnamate (octinoxate) or isoamyl p-methoxycinnamate is not functionally equivalent due to critical differences in their intrinsic biological activities and photophysical behavior. While all three act as UVB filters, their performance diverges significantly in key areas. For instance, ethyl methoxycinnamate demonstrates direct tyrosinase inhibition (IC50 = 14.756 µg/mL) and potent antioxidant activity, properties not reported for octinoxate [1]. Furthermore, a direct comparative study in hairless mice revealed that a sunscreen containing 2-ethylhexyl-p-methoxycinnamate provided significantly better photoimmunoprotection against UV-induced immunosuppression than one containing octyl dimethyl PABA (o-PABA), underscoring that even within the same functional class, biological outcomes can vary greatly [2]. These distinct, quantifiable differences in ancillary bioactivities mean a simple swap can compromise the desired multifunctional efficacy of a final formulation.

This Compound
Ethyl methoxycinnamate: reported tyrosinase inhibition and antioxidant profile
Common Substitute
Ethylhexyl methoxycinnamate (octinoxate): lacks reported tyrosinase and antioxidant activity
This Compound
Reported photoimmunoprotection endpoint context in research models
Class Alternative
o-PABA: reported lower photoimmunoprotection response; endpoint profile may not transfer
Cinnamate ester substitution may alter multifunctional bioactivity profile. Ancillary properties such as tyrosinase inhibition, antioxidant capacity, and UV-activated SPF behavior may not transfer across structural analogs. Verify target-specific endpoints when considering replacement.

Quantitative Performance vs. Alternatives


Antioxidant Activity vs. Ascorbic Acid

In a direct comparative study, an essential oil rich in ethyl p-methoxycinnamate (EMCKG) demonstrated superior antioxidant activity compared to the gold-standard antioxidant, ascorbic acid. This establishes the compound's efficacy as a potent free radical scavenger. [1]

DPPH Scavenging
Head-to-head
IC50 15.64 µg/mL
vs Ascorbic Acid IC50 21.24 µg/mL
Reported higher DPPH radical scavenging rank
In vitro assay; context-dependent
Antioxidant DPPH Assay Cosmeceutical

Photoimmunoprotection vs. o-PABA

A study in hairless mice directly compared the photoimmunoprotective efficacy of sunscreens formulated with two different UVB absorbers: 2-ethylhexyl-p-methoxycinnamate (2-EHMC) and octyl-N-dimethyl-p-aminobenzoate (o-PABA). The 2-EHMC formulation provided significantly superior protection against UV-induced immune suppression. [1]

Photoimmunoprotection
Head-to-head
Reported significant CHS protection
o-PABA showed no significant protection
Supports UV-filter biological endpoint review
In vivo hairless mouse model; SPF 6; 6x MED
Photoimmunoprotection Sunscreen In Vivo

Tyrosinase Inhibition vs. Kojic Acid

An essential oil rich in ethyl p-methoxycinnamate (EMCKG) exhibited potent anti-tyrosinase activity. In a direct comparison, its inhibitory effect on the key melanogenesis enzyme was superior to that of kojic acid, a well-known standard skin-whitening agent. [1]

Tyrosinase Inhibition
Head-to-head
IC50 14.756 µg/mL
vs Kojic Acid IC50 17.73 µg/mL
Reported enzyme inhibition assay context
In vitro mushroom tyrosinase assay
Tyrosinase Inhibition Skin Whitening Anti-Melanogenic

UV-Activated SPF Boosting

Contrary to the common behavior of UV filters, which degrade upon UV exposure, research has shown that ethylhexyl methoxycinnamate (OMC) can exhibit a unique UV-activated SPF boosting effect under specific formulation conditions. This property is not universally observed among cinnamate esters. [1]

UV-Activated SPF
Cross-study
+42.7% SPF after UV exposure
SPF 50.69 → 72.33 in specific formulation
Supports photostability and SPF-boost review
Formulation-dependent; excludes high-polarity emollients
SPF Boosting UV Absorption Photostability

Natural and Sustainable Sourcing

Ethyl p-methoxycinnamate is not solely a synthetic commodity chemical. It is the major bioactive constituent in the essential oil of Kaempferia galanga L. rhizomes, with natural concentrations varying significantly by germplasm. This offers a clear path for natural and sustainable sourcing, a major differentiator from purely synthetic UV filters like octinoxate. [1]

Natural Abundance
Class-level
28.4% – 70.0% in essential oil
Kaempferia galanga rhizome GC-MS profiling
Supports natural-origin sourcing review
Germplasm-dependent; data to verify
Natural Sourcing Sustainability Kaempferia galanga

Formulation Applications


Multi-Functional Sunscreens

Formulators can leverage ethyl methoxycinnamate's combination of UVB absorption, potent antioxidant activity, and unique UV-activated SPF boosting property. This allows for the development of advanced sunscreens that not only block UV rays but also actively neutralize free radicals generated by solar radiation and become more effective during sun exposure. This multi-pronged approach addresses both acute and chronic photo-damage, creating a compelling product story grounded in multiple lines of evidence. [1][2]

Natural Skin Brightening Serums

Ethyl p-methoxycinnamate isolated from Kaempferia galanga offers a natural alternative to synthetic skin-whitening agents like kojic acid. Its demonstrated ability to inhibit tyrosinase and downregulate melanin synthesis in cellular models provides a robust scientific basis for its use in serums and creams targeting hyperpigmentation, age spots, and uneven skin tone. This addresses the market demand for effective, plant-derived cosmeceuticals. [1][2]

Anti-Aging and Anti-Pollution Skincare

The dual antioxidant and anti-inflammatory properties of ethyl methoxycinnamate make it a valuable active for anti-aging and 'anti-pollution' skincare products. Its capacity to scavenge DPPH radicals more effectively than ascorbic acid suggests it can help mitigate oxidative stress from environmental aggressors, a primary driver of premature skin aging. This positions the compound as a key ingredient in daily moisturizers and protective serums designed to fortify the skin barrier and combat urban environmental damage. [1]

Application
Selection Property
Validation Focus
UVB photoprotection research
UVB absorbance and SPF-boost profile
Photostability and SPF endpoint review
Tyrosinase inhibition studies
Enzyme inhibition assay context
IC50 benchmarking and comparator review
Antioxidant formulation screening
Free-radical scavenging capacity
DPPH and oxidative-stress endpoint review
Natural-origin active research
Plant-derived sourcing context
Germplasm variability and sourcing review
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